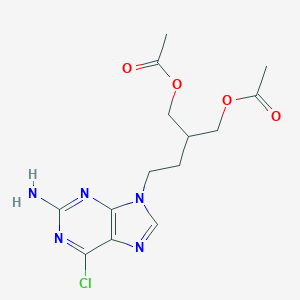
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Cat. No. B193908
Key on ui cas rn:
97845-60-8
M. Wt: 355.78 g/mol
InChI Key: KXPSHSVVYGZKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06579981B1
Procedure details


A mixture of 2-acetoxymethyl-4-bromobut-1-yl-acetate (13.0 g, 48.7 mmol), 2-amino-6-chloro-purine (8.25g, 48.7 mmol) and anhydrous potassium carbonate (10 g, 72.5 mmol) was stirred in dry dimethylformamide (100 ml) for 18 hours at room temperature. The reaction mixture was then filtered, the filtrate evaporated, and the residue purified by column chromatography on silica gel (500 g). Elution with 3% methanol in chloroform afforded 9-(4-acetoxy-3-acetoxymethyl-but-1-yl)-2-amino-6-chloropurine as a white solid (13.8 g, 80%) mp 135-137°. λmax (H2O) 222 (ε 28,500), 245 (ε 4,800) 307 (ε 7,700) nm; νmax (KBr) 3485, 3310, 3200, 1750, 1730, 1625, 1560, 1525, 1475, 1245 cm−1. δH [(CD3)2SO] (270 MHz) 1.85-2.05 (3H, m, CHCH2CH2), 2.01 (6H, s, 2×OCOCH3), 4.03 (4H, d, 2×CH2OCOCH3) 4.16 (2H, t, CH2N), 6.88 (2H, br s, D2O exchangeable, NH2), 8.17 (1H, s, 8-H). Found C, 47.27; H, 4.94; N, 19.56%. C14H18N5O4Cl requires C, 47.26; H, 5.10; N 19.68%.
Name
2-acetoxymethyl-4-bromobut-1-yl-acetate
Quantity
13 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH:6]([CH2:10][CH2:11]CCBr)[C:7]([O-:9])=O)(=[O:3])[CH3:2].[NH2:15][C:16]1[N:24]=[C:23]2[C:19]([NH:20][CH:21]=[N:22]2)=[C:18]([Cl:25])[N:17]=1.[C:26](=[O:29])([O-])[O-].[K+].[K+].[CH3:32]N(C)C=O>>[C:26]([O:9][CH2:7][CH:6]([CH2:5][O:4][C:1](=[O:3])[CH3:2])[CH2:10][CH2:11][N:22]1[CH:21]=[N:20][C:19]2[C:23]1=[N:24][C:16]([NH2:15])=[N:17][C:18]=2[Cl:25])(=[O:29])[CH3:32] |f:2.3.4|
|
Inputs


Step One
|
Name
|
2-acetoxymethyl-4-bromobut-1-yl-acetate
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC(C(=O)[O-])CCCCBr
|
|
Name
|
|
|
Quantity
|
8.25 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by column chromatography on silica gel (500 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with 3% methanol in chloroform
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCC(CCN1C2=NC(=NC(=C2N=C1)Cl)N)COC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.8 g | |
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
